4-Methoxystyrene

Description

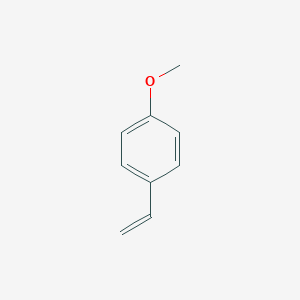

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJRSHJHFRVGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24936-44-5 | |

| Record name | Benzene, 1-ethenyl-4-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7073222 | |

| Record name | Benzene, 1-ethenyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Vinylanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

637-69-4 | |

| Record name | 4-Methoxystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxystyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxystyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethenyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-vinylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ISH8T4A6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxystyrene: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxystyrene, also known as 4-vinylanisole, is a versatile aromatic compound with significant applications in polymer chemistry and organic synthesis. Its unique chemical structure, featuring a vinyl group attached to a methoxy-substituted benzene ring, imparts a rich reactivity that allows for its use as a monomer in various polymerization processes and as a key intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and polymerization, and an exploration of its relevance in materials science and potential, though currently limited, role in drug development.

Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-ethenyl-4-methoxybenzene | [2] |

| Synonyms | 4-Vinylanisole, p-Methoxystyrene | [2][3] |

| CAS Number | 637-69-4 | [3] |

| Molecular Formula | C₉H₁₀O | [3] |

| Molecular Weight | 134.18 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.009 g/mL at 25 °C | [4] |

| Melting Point | 2 °C | [4] |

| Boiling Point | 205 °C (at 760 mmHg); 41-42 °C (at 0.5 mmHg) | [1][4] |

| Flash Point | 77 °C (170.6 °F) | [4] |

| Refractive Index (n²⁰/D) | 1.562 | [4] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [5] |

| Solubility | Slightly miscible with methanol. | [4] |

| LogP | 2.874 (estimated) | [4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the vinyl group and the electron-donating methoxy group on the aromatic ring.

Reactivity of the Vinyl Group: The double bond of the vinyl group is susceptible to a variety of addition reactions, including:

-

Polymerization: this compound readily undergoes polymerization via free-radical, cationic, and anionic mechanisms to form poly(this compound).[6] This is one of its most significant chemical properties and is discussed in detail in Section 4.

-

Addition Reactions: The vinyl group can participate in reactions such as hydroformylation, hydroboration, and epoxidation, allowing for the introduction of a wide range of functional groups.[6]

Reactivity of the Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This enhances the reactivity of the benzene ring towards electrophiles.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reduction of p-methoxyacetophenone to the corresponding alcohol, followed by dehydration. Another notable method is the Wittig reaction.

Synthesis from p-Methoxyacetophenone

This two-step process is a widely used laboratory and industrial method for preparing this compound.[5][7]

Step 1: Reduction of p-Methoxyacetophenone to 1-(4-methoxyphenyl)ethanol

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-methoxyacetophenone (1 equivalent) in a suitable alcoholic solvent such as industrial alcohol.[7]

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) (0.3 equivalents), in portions while maintaining the reaction temperature between 20-40°C.[5][7]

-

Stir the reaction mixture for approximately 6 hours.[5]

-

After the reaction is complete, add an equal volume of water to quench the excess reducing agent and hydrolyze the borate complex.[5]

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).[5]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-(4-methoxyphenyl)ethanol.[5]

Step 2: Dehydration of 1-(4-methoxyphenyl)ethanol to this compound

-

In a distillation apparatus, place the crude 1-(4-methoxyphenyl)ethanol obtained from the previous step.

-

Add a catalytic amount of a dehydrating agent, such as potassium hydrogen sulfate (KHSO₄), activated alumina, or phosphoric acid.[7]

-

Heat the mixture to 160-190°C under reduced pressure (e.g., 20-50 mmHg).[7]

-

The product, this compound, will distill as it is formed.

-

Collect the crude product and purify by vacuum rectification (e.g., at 50-90°C and 0-1 mmHg) to obtain pure this compound.[7]

Caption: Synthesis of this compound from p-Methoxyacetophenone.

Synthesis via the Wittig Reaction

The Wittig reaction provides an alternative route to this compound, typically starting from p-methoxybenzaldehyde.[5]

-

Prepare the phosphonium ylide by reacting methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous ether solvent under an inert atmosphere.

-

To the resulting ylide solution, add p-methoxybenzaldehyde (1 equivalent) dropwise at a low temperature (e.g., 0°C).

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Caption: Synthesis of this compound via the Wittig Reaction.

Polymerization of this compound

This compound is a valuable monomer for the synthesis of polymers with tailored properties. It can be polymerized through various mechanisms.

Free-Radical Polymerization

This is a common method for polymerizing vinyl monomers.

-

Dissolve this compound (monomer) in a suitable solvent (e.g., toluene) in a reaction vessel.

-

Add a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.[8]

-

Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN) to initiate polymerization.

-

Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.

-

Terminate the reaction by cooling the mixture and precipitating the polymer in a non-solvent, such as methanol.

-

Filter and dry the resulting poly(this compound).

Caption: Workflow of Free-Radical Polymerization of this compound.

Cationic Polymerization

The electron-donating methoxy group makes this compound particularly well-suited for cationic polymerization.

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound in a dry, non-protic solvent (e.g., dichloromethane or toluene) and cool to the desired temperature (e.g., 0°C to -78°C).[4]

-

Initiate the polymerization by adding a Lewis acid initiator (e.g., SnCl₄, BF₃·OEt₂) and a co-initiator (e.g., a trace amount of water or an alcohol).[4]

-

Allow the polymerization to proceed for the specified time.

-

Quench the reaction by adding a protic solvent, such as methanol.[4]

-

Precipitate the polymer in a large excess of a non-solvent (e.g., methanol), filter, and dry to obtain poly(this compound).

Relevance in Drug Development and Biological Systems

The direct application of this compound in drug development or its interaction with biological signaling pathways is not extensively documented in the current scientific literature. Its primary relevance to the pharmaceutical industry lies in its role as a versatile chemical intermediate for the synthesis of more complex molecules that may have biological activity.[6]

Metabolism

While there is a lack of specific data on the metabolism of this compound, studies on the related compound, styrene, provide some insights. Styrene is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2B6, to form styrene oxide.[9][10] A minor metabolic pathway for styrene involves ring oxidation to 4-vinylphenol.[10][11] It is plausible that this compound could also be a substrate for CYP enzymes, potentially leading to O-demethylation to form 4-vinylphenol or epoxidation of the vinyl group. However, further research is needed to elucidate the specific metabolic fate of this compound.

Studies on 4-vinylphenol, a potential metabolite, have shown that it is further metabolized by CYP2E1 and CYP2F2.[11]

Biological Activity

There is limited information on the specific biological activities of this compound. Some nitrostyrene derivatives containing a methoxy group have been investigated for their anticancer properties, suggesting that the methoxystyrene scaffold could be a starting point for the design of new therapeutic agents.[12] For instance, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene has been shown to inhibit tumorigenesis in colorectal cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[12]

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. It should be stored in a cool, dry place away from sources of ignition.

Conclusion

This compound is a valuable chemical with well-characterized physical and chemical properties. Its dual reactivity, stemming from the vinyl group and the activated aromatic ring, makes it a cornerstone monomer in polymer science and a versatile building block in organic synthesis. While its direct role in drug development and interaction with biological systems is an area that requires further investigation, its utility as a synthetic intermediate provides an indirect link to the pharmaceutical sciences. The detailed protocols provided in this guide offer a practical resource for researchers working with this important compound.

References

- 1. 4-Vinylanisole - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H10O | CID 12507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pslc.ws [pslc.ws]

- 5. CN112811991A - Synthesis method of p-methoxystyrene - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. CN104447230B - A kind of preparation method of 4-methoxy styrene - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. Styrene metabolism by cDNA-expressed human hepatic and pulmonary cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of the styrene metabolite 4-vinylphenol by rat and mouse liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methoxystyrene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-methoxystyrene, a significant monomer in polymer chemistry and a valuable intermediate in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's structural characteristics.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits characteristic signals for its aromatic, vinylic, and methoxy protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.35 | d | 8.5 | 2H | Ar-H (ortho to -OCH₃) |

| 6.86 | d | 8.5 | 2H | Ar-H (meta to -OCH₃) |

| 6.66 | dd | 17.5, 10.9 | 1H | Vinylic-H |

| 5.61 | d | 17.5 | 1H | Vinylic-H (trans) |

| 5.12 | d | 10.9 | 1H | Vinylic-H (cis) |

| 3.81 | s | - | 3H | -OCH₃ |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides insight into the carbon framework of this compound.[1]

| Chemical Shift (δ) ppm | Assignment |

| 159.5 | Ar-C (-OCH₃) |

| 136.3 | Vinylic-CH |

| 130.9 | Ar-C (quaternary) |

| 127.3 | Ar-CH (ortho to -OCH₃) |

| 114.0 | Ar-CH (meta to -OCH₃) |

| 111.3 | Vinylic-CH₂ |

| 55.2 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3053 | Medium | =C-H stretch (aromatic and vinylic) |

| 2930, 2855 | Medium | C-H stretch (methyl) |

| 1628 | Strong | C=C stretch (vinylic) |

| 1608, 1510 | Strong | C=C stretch (aromatic) |

| 1245 | Strong | C-O-C stretch (asymmetric) |

| 1035 | Strong | C-O-C stretch (symmetric) |

| 990, 905 | Strong | =C-H bend (vinylic out-of-plane) |

| 830 | Strong | Ar-H bend (para-disubstituted out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).[3]

| m/z | Relative Intensity (%) | Assignment |

| 134 | 100 | [M]⁺ (Molecular ion) |

| 119 | 80 | [M - CH₃]⁺ |

| 91 | 50 | [M - CH₃ - CO]⁺ or [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl cation) |

| 63 | 20 | [C₅H₃]⁺ |

| 51 | 15 | [C₄H₃]⁺ |

Experimental Protocols

The following sections describe the general methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz NMR spectrometer.[4]

¹H NMR Acquisition:

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 3.0 s

-

Spectral Width: 16 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1.5 s

-

Spectral Width: 200 ppm

-

Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound was prepared in methanol at a concentration of approximately 1 µg/mL.

Instrumentation: Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

-

Inlet Temperature: 250°C

-

Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Mass Range: m/z 40-400

Workflow Visualization

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: A detailed workflow for conducting an NMR experiment.

References

Health and Safety Considerations for 4-Methoxystyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the specific SDS provided by the supplier and follow all institutional and regulatory safety protocols.

Executive Summary

4-Methoxystyrene, also known as 4-vinylanisole, is a combustible liquid that presents moderate health hazards, primarily causing skin and eye irritation.[1] While comprehensive toxicological data for this compound is limited, information from its structural analogs, styrene and anisole, suggests that it should be handled with care to avoid potential systemic effects. This guide provides a detailed overview of the known health and safety considerations for this compound, including its physicochemical properties, handling and storage procedures, personal protective equipment recommendations, and emergency measures. In the absence of specific toxicity studies on this compound, this guide also includes a toxicological assessment of related compounds and outlines standard experimental protocols for toxicity testing.

Physicochemical and Hazard Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 637-69-4 | [2][3] |

| Molecular Formula | C₉H₁₀O | [3] |

| Molecular Weight | 134.18 g/mol | [3] |

| Appearance | Clear colorless to yellow liquid | [3][4] |

| Odor | Sweet, aromatic | [4] |

| Boiling Point | 41-42 °C at 0.5 mmHg | [4] |

| Melting Point | 2 °C | [4] |

| Flash Point | 76 - 77 °C (170 °F) | |

| Density | 1.002 - 1.009 g/mL at 20-25 °C | [4] |

| Solubility | Slightly miscible with methanol. Insoluble in water. | [4][5] |

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

(Data sourced from aggregated GHS information provided to ECHA)[1]

Toxicological Profile

Direct and comprehensive toxicological data for this compound is largely unavailable in published literature. Safety Data Sheets consistently report that the toxicological properties have not been fully investigated, and no LD50 or LC50 values are available. Therefore, a precautionary approach is warranted, and an assessment of structurally related compounds is provided for context.

Known Health Effects of this compound

The primary known health effects are related to direct contact:

-

Skin Irritation: Causes skin irritation.[1] Prolonged or repeated contact may lead to dermatitis.[6]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Inhalation: May cause respiratory tract irritation.[6]

-

Ingestion: While not a primary route of occupational exposure, ingestion may be harmful.

Toxicological Data of Structurally Related Compounds

To better understand the potential hazards of this compound, it is useful to review the toxicology of its parent compounds, styrene and anisole.

| Compound | Oral LD50 (Rat) | Key Toxicological Endpoints |

| Styrene | ~5000 mg/kg | Nervous System: CNS depression (headache, dizziness, fatigue), neurotoxicity with chronic exposure.[6][7][8][9] Respiratory: Irritation of the nose and throat.[6][7][9] Dermal/Ocular: Skin and eye irritation.[6][7] Carcinogenicity: Classified as a possible human carcinogen (IARC Group 2A).[9] |

| Anisole | 3700 mg/kg | Dermal/Ocular: Skin and eye irritation.[5][10][11] Inhalation: Nose and throat irritation.[11] Nervous System: Dizziness, lightheadedness.[11] Mutagenicity: Limited evidence of non-lethal mutagenic effects.[10] |

This comparative data suggests that in addition to the known irritant effects of this compound, researchers should be mindful of the potential for neurotoxic effects with significant or prolonged exposure, a hazard associated with the styrene moiety.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific procedure. The following PPE is generally recommended:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible. |

| Skin Protection | Chemically resistant gloves (e.g., Viton®, Butyl rubber). Lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Handling and Storage Procedures

-

Ventilation: Handle in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[12] Use spark-proof tools.[12]

-

Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[12]

-

Storage Conditions: Store in a cool, dry, well-ventilated place in tightly sealed containers.[13] Recommended storage temperature is ≤ 20°C.[2][4]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15][16] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing.[15] Flush skin with plenty of soap and water for at least 15 minutes.[16] Seek medical attention if irritation develops or persists. |

| Inhalation | Move the exposed person to fresh air at once.[14][16] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[17] Seek immediate medical attention. |

Fire and Explosion Hazards

This compound is a combustible liquid. Vapors can form explosive mixtures with air.[12]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[11][18][19]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Hazardous Combustion Products: Produces carbon monoxide and carbon dioxide upon combustion.[11]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Hazard Assessment

OECD TG 423: Acute Oral Toxicity – Acute Toxic Class Method

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.

-

Principle: A stepwise procedure is used with three animals of a single sex per step.[20] Depending on the mortality and/or moribundity of the animals, a decision is made to either stop testing, dose at a lower or higher fixed dose, or dose additional animals. The objective is to identify a dose that causes mortality in some animals to classify the substance.[20][21]

-

Animal Model: Typically, young adult female rats are used.[22]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[22]

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Classification: The substance is classified into one of the GHS categories based on the observed mortality at specific dose levels (e.g., 5, 50, 300, 2000 mg/kg).[22]

OECD TG 404: Acute Dermal Irritation/Corrosion

This guideline describes a procedure for the assessment of dermal irritation and corrosion.

-

Principle: The substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit).[23][24] Untreated skin serves as a control.

-

Procedure:

-

Approximately 24 hours before the test, fur is removed from the dorsal area of the animal.

-

A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to a small patch of skin (approx. 6 cm²).[23]

-

The test site is covered with a gauze patch for a 4-hour exposure period.[23]

-

After exposure, the residual substance is removed.

-

The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and the lesions are scored. Observations continue for 14 days to assess reversibility.[23][25]

-

OECD TG 405: Acute Eye Irritation/Corrosion

This test guideline is used to assess the potential for a substance to cause eye irritation or corrosion.

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[26][27][28] The other eye remains untreated and serves as a control.

-

Procedure:

-

A single animal is used for an initial test.

-

A measured dose (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac.[29]

-

The eyes are examined and scored for corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[26][27][30]

-

If a corrosive effect is not observed, the response is confirmed using up to two additional animals.[26][27][29]

-

The observation period is typically up to 21 days to determine the reversibility of any effects.[27]

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key safety workflows and logical relationships for handling this compound.

Caption: General laboratory workflow for handling this compound.

Caption: Decision tree for first aid response to exposure.

Caption: Logical flow for responding to a chemical spill.

References

- 1. This compound | C9H10O | CID 12507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS 637-69-4 | 841398 [merckmillipore.com]

- 3. This compound, 96%, stabilized | Fisher Scientific [fishersci.ca]

- 4. This compound | 637-69-4 [chemicalbook.com]

- 5. Anisole | 100-66-3 [chemicalbook.com]

- 6. cdph.ca.gov [cdph.ca.gov]

- 7. gov.uk [gov.uk]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. nj.gov [nj.gov]

- 12. safety.pitt.edu [safety.pitt.edu]

- 13. This compound | 637-69-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. en.hesperian.org [en.hesperian.org]

- 18. ryanfp.com [ryanfp.com]

- 19. Exponent: Making Work Around Flammable and Combustible Liquids Safer [exponent.com]

- 20. researchgate.net [researchgate.net]

- 21. oecd.org [oecd.org]

- 22. scribd.com [scribd.com]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. nucro-technics.com [nucro-technics.com]

- 26. oecd.org [oecd.org]

- 27. nucro-technics.com [nucro-technics.com]

- 28. catalog.labcorp.com [catalog.labcorp.com]

- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 30. oecd.org [oecd.org]

A Technical Guide to Commercial 4-Methoxystyrene: Purity, Analysis, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, purity grades, and analytical methodologies for 4-Methoxystyrene (also known as 4-vinylanisole). As a critical building block in organic synthesis and polymer chemistry, understanding the quality and specifications of commercially available this compound is paramount for reproducible and reliable research and development.

Commercial Sources and Purity Grades

This compound is readily available from a variety of chemical suppliers, catering to a range of research and manufacturing needs. The compound is typically offered in several purity grades, with the most common being determined by Gas Chromatography (GC). Most commercial preparations are stabilized to prevent polymerization, with 4-tert-butylcatechol (TBC) being a frequently used inhibitor.

Below is a summary of major suppliers and the typical purity grades they offer for this compound (CAS 637-69-4).

| Supplier | Purity Grade | Analysis Method | Notes |

| Sigma-Aldrich (Merck) | ≥97.5% | GC | - |

| 97% | - | Synonym: 4-Vinylanisole | |

| TCI America | >98.0%[1] | GC | Stabilized with TBC[1] |

| Thermo Scientific Chemicals | 96% | GC | Stabilized with 0.1% 4-tert-Butylcatechol |

| Apollo Scientific | 98% | - | Stabilized with TBC |

| Henan Sunlake Enterprise Corp. | 98%[2] | - | - |

| Chem-Impex International | 98% | - | - |

This table is a representative summary and may not be exhaustive. Researchers should always consult the supplier's specific product documentation and Certificate of Analysis for the most accurate and up-to-date information.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

The purity of this compound is predominantly determined by Gas Chromatography with a Flame Ionization Detector (GC-FID). While specific parameters may vary slightly between laboratories and instrumentation, the following protocol outlines a typical methodology for this analysis, based on standard practices for analyzing styrene and its derivatives.[3][4][5]

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Principle: The sample is vaporized and injected into a capillary column. The components of the sample are separated based on their boiling points and interaction with the stationary phase. The separated components are then detected by a Flame Ionization Detector (FID), and the resulting peak areas are used to calculate the percentage purity.

Instrumentation and Reagents:

-

Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for the analysis of aromatic compounds, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium or Nitrogen, high purity.

-

Gases for FID: Hydrogen and Air, high purity.

-

Syringe: 10 µL GC syringe.

-

Vials: 2 mL autosampler vials with septa.

-

Solvent: Dichloromethane or a suitable high-purity solvent.

-

This compound Standard: A certified reference material of known purity.

Chromatographic Conditions (Typical):

| Parameter | Value |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes. |

| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |

| Split Ratio | 50:1 |

| Injection Volume | 1 µL |

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

-

Sample Preparation: Prepare a sample solution of the this compound to be analyzed at the same concentration as the standard solution.

-

Injection: Inject the standard and sample solutions into the GC system.

-

Data Acquisition: Record the chromatograms for both the standard and the sample.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the chromatograms based on its retention time, confirmed by the injection of the standard.

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of the this compound sample using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

-

Quality Control Workflow for this compound

The following diagram illustrates a typical quality control (QC) workflow for a commercial chemical reagent like this compound, from receipt of the raw material to the final product release.

Caption: Quality Control Workflow for this compound.

This guide provides a foundational understanding of the commercial landscape and quality assessment of this compound. For critical applications, it is imperative to obtain lot-specific data from the supplier and, if necessary, perform independent verification of purity and identity.

References

A Technical Guide to Poly(4-methoxystyrene): From Synthesis to Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(4-methoxystyrene) (P4MS) is a versatile polymer that is gaining increasing interest in advanced research fields, particularly in drug development and material science. Its unique properties, stemming from the presence of a methoxy group on the phenyl ring, offer advantages over its parent polymer, polystyrene. These include enhanced thermal stability, altered solubility, and the potential for specific interactions, making it a promising candidate for a variety of specialized applications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of P4MS, with a focus on its utility for drug delivery, tissue engineering, and diagnostics. Detailed experimental protocols for its synthesis and the fabrication of nanoparticle systems are provided, along with a summary of its key quantitative data.

Introduction

Poly(this compound) is a derivative of polystyrene characterized by a methoxy group at the para position of the styrene monomer. This substitution significantly influences the polymer's physical and chemical properties, distinguishing it from polystyrene and opening up new avenues for its application.[1] The electron-donating nature of the methoxy group can alter the reactivity of the monomer in polymerization and impart unique characteristics to the resulting polymer, such as increased thermal stability and modified optical and chemical resistance.[1] These features make P4MS an attractive material for high-performance applications, including specialty coatings and advanced plastics.[1] In the biomedical field, the hydrophobicity and aromatic nature of the polymer backbone, combined with the potential for hydrogen bonding via the methoxy group, make P4MS a subject of interest for drug delivery systems, tissue engineering scaffolds, and diagnostic tools.[1][2] This guide will delve into the technical details of P4MS, providing researchers with the foundational knowledge to explore its potential in their respective fields.

Synthesis of Poly(this compound)

The synthesis of P4MS can be achieved through various polymerization techniques, with the choice of method determining the polymer's molecular weight, polydispersity index (PDI), and architecture.[1] Controlled polymerization techniques are particularly valuable for creating well-defined polymers for biomedical applications.

Living Anionic Polymerization

Living anionic polymerization is a powerful method for producing P4MS with a narrow molecular weight distribution and controlled molecular weight.[3] The polymerization is typically initiated by an organolithium compound, such as sec-butyllithium, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C).[3] The absence of termination and chain transfer reactions allows for the synthesis of well-defined homopolymers and block copolymers.[4] For instance, sequential addition of styrene followed by this compound can be used to create poly(styrene-b-4-methoxystyrene) block copolymers.[5]

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer a more versatile and less stringent approach to synthesizing P4MS.[1][2]

-

Atom Transfer Radical Polymerization (ATRP): ATRP allows for the polymerization of a wide range of functional monomers under relatively mild conditions.[6] The polymerization of this compound via ATRP can be initiated using an alkyl halide in the presence of a transition metal complex (e.g., a copper halide with a ligand).[7] This method provides good control over the polymer's molecular weight and PDI.[8][9]

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another versatile CRP technique that can be used to synthesize P4MS with complex architectures.[10] The process involves a conventional radical polymerization in the presence of a RAFT agent, which mediates the polymerization to achieve controlled characteristics. Metal-free RAFT cationic polymerization of this compound has also been reported.[11]

Living Cationic Polymerization

Visible light-controlled living cationic polymerization of this compound has been demonstrated, offering spatial and temporal control over the polymerization process.[11][12] This technique often employs a photocatalyst and a chain transfer agent to achieve living characteristics, such as predictable molar mass and low PDI.[11]

Properties of Poly(this compound)

The methoxy substitution imparts several key properties to P4MS that are advantageous for various applications.

Physical and Chemical Properties

P4MS is a hydrophobic polymer soluble in organic solvents like DMF, THF, toluene, and chloroform, and it precipitates in methanol, ethanol, and water.[3] It exhibits enhanced thermal stability compared to polystyrene.[1]

| Property | Value | References |

| Glass Transition Temperature (Tg) | 113 °C | [13] |

| Refractive Index (nD20) | 1.5967 | [14] |

| Density | 1.002 g/cm³ at 20 °C | [15] |

| Boiling Point (monomer) | ~205 °C | [16] |

| Flash Point (monomer) | 76 °C | [15] |

Biocompatibility and Degradation

The biocompatibility of P4MS is a critical aspect for its use in biomedical applications. While data specific to P4MS is limited, studies on polystyrene and its derivatives provide some insights. Polystyrene nanoparticles have been shown to be taken up by various cell types and can induce inflammatory responses and cytotoxicity, often depending on particle size, surface charge, and concentration.[5][17] The surface chemistry of polystyrene nanoparticles plays a fundamental role in their interaction with blood components, such as platelets.[18][19]

The degradation of polystyrene is generally slow.[17] Enzymatic degradation of polystyrene by certain microorganisms has been reported, with enzymes like cytochrome P450s, alkane hydroxylases, and monooxygenases being implicated in breaking down the polymer chain.[2][20] However, the specific degradation pathways and products of P4MS in a biological environment require further investigation.

Research Applications in Drug Development

The properties of P4MS make it a promising material for various applications in drug development, primarily in the formulation of drug delivery systems.

Nanoparticle-Based Drug Delivery

Amphiphilic block copolymers containing a hydrophobic P4MS block and a hydrophilic block (e.g., polyethylene glycol, PEG) can self-assemble in aqueous solutions to form micelles or nanoparticles.[21][22] These nanostructures have a core-shell architecture, where the hydrophobic P4MS core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous media and can prolong circulation time in the body.[21] The principles of forming such nanoparticles from polystyrene-based block copolymers are well-established and can be applied to P4MS.[19]

Cellular Interactions and Uptake

The cellular uptake of nanoparticles is a critical step in drug delivery. For polystyrene-based nanoparticles, uptake is known to occur via endocytosis and is influenced by particle size and surface charge.[3] Generally, cationic nanoparticles are taken up more readily by non-phagocytic cells, while anionic nanoparticles are preferred by phagocytic cells.[3] The methoxy group in P4MS could potentially influence protein adsorption (the "protein corona") on the nanoparticle surface, which in turn affects cellular recognition and uptake.[23]

Functionalization for Targeted Delivery and Sensing

The P4MS polymer offers sites for chemical modification, which can be exploited for targeted drug delivery and biosensing applications.[1][2] The aromatic ring can be functionalized to attach targeting ligands (e.g., antibodies, peptides) that direct the nanoparticles to specific cells or tissues. Furthermore, the polymer can be incorporated into sensor platforms, where its interaction with analytes can be detected.[9] Polystyrene surfaces can be modified to immobilize biological recognition elements for biosensor development.[24]

Potential in Tissue Engineering and Diagnostics

While less explored, P4MS holds potential in tissue engineering and diagnostics. Its hydrophobic nature and processability could be utilized in the fabrication of scaffolds for tissue regeneration. Copolymers of P4MS with biocompatible and biodegradable polymers could offer a way to tune the mechanical properties and degradation rate of these scaffolds. In diagnostics, P4MS-based nanoparticles can be loaded with imaging agents for in vivo tracking or functionalized for use as probes in cellular imaging.

Experimental Protocols

Synthesis of Poly(this compound) via Living Anionic Polymerization

-

Materials: this compound monomer, tetrahydrofuran (THF, anhydrous), sec-butyllithium initiator, methanol. All glassware should be rigorously dried and the reaction carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

-

Procedure:

-

Purify the this compound monomer by distillation under reduced pressure to remove inhibitors.

-

In a flame-dried Schlenk flask, dissolve the desired amount of purified this compound in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the calculated amount of sec-butyllithium initiator via syringe. The amount of initiator will determine the target molecular weight.

-

Allow the polymerization to proceed at -78 °C for a specified time (e.g., 1-2 hours). The solution will typically develop a characteristic color indicating the presence of living anionic chain ends.

-

Terminate the polymerization by adding a small amount of degassed methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.

-

Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.

-

Synthesis of P4MS via Atom Transfer Radical Polymerization (ATRP)

-

Materials: this compound monomer, ethyl α-bromoisobutyrate (EBiB) initiator, copper(I) bromide (CuBr), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) ligand, anisole (solvent).

-

Procedure:

-

To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by three cycles of vacuum and backfilling with an inert gas.

-

Add the this compound monomer, anisole, and PMDETA ligand to the flask via degassed syringes.

-

Stir the mixture to allow the formation of the copper-ligand complex.

-

Initiate the polymerization by adding the EBiB initiator.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the desired reaction time.

-

To stop the polymerization, cool the flask and expose the mixture to air.

-

Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

-

Preparation of P4MS-based Nanoparticles by Nanoprecipitation

-

Materials: Amphiphilic block copolymer (e.g., PEG-b-P4MS), a water-miscible organic solvent (e.g., THF or acetone), deionized water, and the hydrophobic drug to be encapsulated.

-

Procedure:

-

Dissolve the block copolymer and the hydrophobic drug in the organic solvent.[25]

-

In a separate container, place the desired volume of deionized water, which may contain a surfactant for stabilization.[25]

-

Add the organic solution dropwise to the aqueous phase under constant stirring.[25]

-

Nanoparticles will form instantaneously upon the displacement of the organic solvent.

-

Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

-

The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove any remaining free drug or solvent.[26]

-

Conclusion

Poly(this compound) is a polymer with significant potential for advanced research applications, particularly in the realm of drug development. Its synthesis can be well-controlled using modern polymerization techniques, allowing for the creation of tailored materials with specific molecular weights and architectures. While direct research into its biomedical applications is still emerging, the established principles of using polystyrene-based materials for drug delivery provide a strong foundation for exploring the utility of P4MS. The presence of the methoxy group offers a handle for tuning the polymer's properties and for further functionalization. Future research should focus on a thorough evaluation of the biocompatibility, degradation, and in vivo performance of P4MS-based systems to fully realize their potential in medicine and beyond.

References

- 1. greenmedinfo.com [greenmedinfo.com]

- 2. nbinno.com [nbinno.com]

- 3. The role of surface charge in cellular uptake and cytotoxicity of medical nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Living Anionic Polymerization – A Powerful Method - Advanced Science News [advancedsciencenews.com]

- 5. Polystyrene Nano- and Microplastic Particles Induce an Inflammatory Gene Expression Profile in Rat Neural Stem Cell-Derived Astrocytes In Vitro [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. Metal-free RAFT cationic polymerization of p-methoxystyrene with HCl·Et2O using a xanthate-type RAFT cationogen - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Visible light-controlled living cationic polymerization of methoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Poly(this compound) – scipoly.com [scipoly.com]

- 14. mdpi.com [mdpi.com]

- 15. POLY (4-METHOXY STYRENE) | 24936-44-5 [chemicalbook.com]

- 16. POLY (4-METHOXY STYRENE)|lookchem [lookchem.com]

- 17. Unmasking the Invisible Threat: Biological Impacts and Mechanisms of Polystyrene Nanoplastics on Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hemocompatibility of treated polystyrene substrates: contact activation, platelet adhesion, and procoagulant activity of adherent platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Surface derivatization state of polystyrene latex nanoparticles determines both their potency and their mechanism of causing human platelet aggregation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamscience.com [benthamscience.com]

- 21. Polystyrene surface modification using excimer laser and radio-frequency plasma: blood compatibility evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Interaction of polystyrene/poly(gamma-benzyl L-glutamate) and poly(methyl methacrylate)/poly(gamma-benzyl L-glutamate) block copolymers with plasma proteins and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effect of Physico-Chemical Properties of Nanoparticles on Their Intracellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 24. research-collection.ethz.ch [research-collection.ethz.ch]

- 25. researchgate.net [researchgate.net]

- 26. cdr.lib.unc.edu [cdr.lib.unc.edu]

The Methoxy Group's Directing Hand: An In-depth Technical Guide to its Role in Styrene Polymerization

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methoxy (-OCH₃) group onto the styrene monomer unit profoundly influences its polymerization behavior, offering a versatile tool for tuning polymer properties. This electron-donating substituent alters the electronic and steric environment of the vinyl group and the aromatic ring, thereby impacting the kinetics and mechanisms of cationic, anionic, and radical polymerization pathways. This technical guide provides a comprehensive overview of the role of the methoxy group in styrene polymerization, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the strategic design and synthesis of advanced polymeric materials.

The Electronic and Steric Influence of the Methoxy Group

The methoxy group is a strong electron-donating group due to the resonance effect of the lone pair of electrons on the oxygen atom, which delocalizes into the aromatic ring. This effect is most pronounced when the methoxy group is in the para position, followed by the ortho position, and has a weaker inductive electron-withdrawing effect from the meta position. These electronic effects have significant consequences for the stability of the intermediates formed during polymerization.

-

Cationic Polymerization: The electron-donating nature of the methoxy group, particularly at the ortho and para positions, stabilizes the carbocationic propagating species through resonance. This stabilization generally leads to a significant increase in the rate of cationic polymerization compared to unsubstituted styrene.

-

Anionic Polymerization: Conversely, the electron-donating methoxy group destabilizes the carbanionic propagating species. This leads to a decrease in the rate of anionic polymerization for methoxystyrenes compared to styrene.

-

Radical Polymerization: The effect of the methoxy group in radical polymerization is more subtle. While it can influence the reactivity of the monomer and the stability of the resulting radical, the effect on the overall polymerization rate is less dramatic than in ionic polymerizations.

Steric hindrance from the methoxy group, especially at the bulky ortho position, can also play a role by impeding the approach of the monomer to the growing polymer chain, potentially affecting the polymerization rate and the tacticity of the resulting polymer.

Quantitative Data on Polymerization and Polymer Properties

The position of the methoxy group on the styrene ring has a quantifiable impact on the polymerization kinetics and the properties of the resulting polymer. The following tables summarize key data for the polymerization of styrene and its methoxy-substituted isomers.

| Monomer | Polymerization Type | Rate Constant (kp) (L mol⁻¹ s⁻¹) | Reference |

| Styrene | Anionic | > 4.0 x 10⁴ (free anion) | [1] |

| p-Methoxystyrene | Anionic | 4.0 x 10⁴ (free anion) | [1] |

| Styrene | Radical | Varies with temperature and initiator | [2][3] |

| p-Methoxystyrene | Cationic (Living) | - | [4][5] |

| Monomer | Polymerization Type | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| p-Methoxystyrene | Cationic (Living) | 6,800 - 7,700 | 1.15 - 1.35 | [6] |

| p-Methoxystyrene | Cationic (Living) | 6,930 | 1.47 | [5] |

| Styrene | Anionic (Living) | Controllable | ≤ 1.15 | [7] |

| p-Methoxystyrene | Anionic (Living) | Controllable | ~1.25 | [8] |

| Styrene | Radical (ATRP) | Controllable | 1.05 - 1.2 | [9] |

| p-Methoxystyrene | Radical (ATRP) | Controllable | Side reactions noted | [9] |

Table 2: Typical Molecular Weights (Mn) and Polydispersity Indices (PDI). Living/controlled polymerization techniques allow for predictable molecular weights and narrow polydispersity indices.

| Polymer | Glass Transition Temperature (Tg) (°C) | Reference |

| Polystyrene | 100 | [10] |

| Poly(4-methoxystyrene) | 113 | [Sigma-Aldrich] |

| Poly(methacrylates) with increasing methoxy groups | Increases with the number of -OCH₃ groups | [11] |

Table 3: Glass Transition Temperatures (Tg). The Tg of poly(this compound) is slightly higher than that of polystyrene. For related polymethacrylates, an increase in the number of methoxy groups on the aromatic ring leads to a significant increase in Tg[11].

Experimental Protocols

Detailed methodologies for the polymerization of methoxystyrenes are crucial for reproducible and controlled synthesis. Below are representative protocols for living cationic and atom transfer radical polymerization.

Living Cationic Polymerization of p-Methoxystyrene (Visible Light-Controlled)

This protocol is adapted from a visible light-controlled living cationic polymerization of p-methoxystyrene.

Materials:

-

p-Methoxystyrene (p-MOS) (monomer)

-

Tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate (photocatalyst, OPC)

-

Phosphate-based chain transfer agent (CTA)

-

Dichloromethane (CH₂Cl₂) and Diethyl ether (Et₂O) (solvents)

-

Argon or Nitrogen gas

-

5W, 532 nm LED light source

Procedure:

-

The polymerization is conducted in a sealed vessel under an inert atmosphere (argon or nitrogen).

-

The reaction is carried out at room temperature in a solvent mixture of CH₂Cl₂ and Et₂O (e.g., 99/1 vol%).

-

The photocatalyst and chain transfer agent are dissolved in the solvent mixture.

-

The p-methoxystyrene monomer is added to the solution.

-

The reaction is initiated by irradiating the mixture with a 5W, 532 nm LED light source.

-

The polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion and polymer molecular weight by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

-

The polymerization can be stopped by turning off the light source and/or by adding a quenching agent like methanol.

Atom Transfer Radical Polymerization (ATRP) of Styrene (Adaptable for Methoxystyrene)

This is a general protocol for ATRP of styrene that can be adapted for methoxystyrene isomers.

Materials:

-

Styrene or methoxystyrene (monomer), inhibitor removed

-

Ethyl α-bromoisobutyrate (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk flask, add CuBr and a magnetic stir bar.

-

Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon or nitrogen.

-

Add the monomer, ligand, and solvent to the flask via syringe under an inert atmosphere.

-

Deoxygenate the solution by bubbling with argon or nitrogen for at least 30 minutes or by three freeze-pump-thaw cycles.

-

Add the initiator via syringe to start the polymerization.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

-

Monitor the reaction by taking samples periodically for analysis by ¹H NMR and GPC.

-

To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

-

The polymer can be purified by dissolving it in a suitable solvent (e.g., THF) and precipitating it into a non-solvent (e.g., methanol).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for the polymerization of methoxystyrene.

Cationic Polymerization Mechanism

Caption: Cationic polymerization mechanism of p-methoxystyrene.

Anionic Polymerization Mechanism

Caption: Anionic polymerization mechanism of p-methoxystyrene.

Radical Polymerization Mechanism

Caption: Radical polymerization mechanism of p-methoxystyrene.

General Experimental Workflow for Controlled Polymerization

Caption: General workflow for controlled polymerization.

Conclusion

The methoxy group serves as a powerful and versatile functional handle in the polymerization of styrene. Its electron-donating nature significantly enhances the rate of cationic polymerization while retarding anionic polymerization, providing clear pathways for selective polymerization mechanisms. In radical polymerization, its effects are more nuanced but still offer avenues for property modulation. By understanding the fundamental principles outlined in this guide, researchers can leverage the electronic and steric effects of the methoxy group to design and synthesize well-defined polymers with tailored molecular weights, architectures, and thermal properties for a wide range of applications, from advanced materials to drug delivery systems. The provided experimental protocols and mechanistic diagrams serve as a practical foundation for the successful implementation of these synthetic strategies in the laboratory.

References

- 1. Anionic polymerization of p-methoxystyrene in tetrahydrofuran - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Visible light-controlled living cationic polymerization of methoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Visible light-controlled living cationic polymerization of methoxystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance from 4-Hydroxybenzonitrile, Vanillonitrile, and Syringonitrile Methacrylates - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Fortitude of 4-Methoxystyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxystyrene, also known as 4-vinylanisole, is a versatile organic compound utilized as a monomer in the synthesis of specialized polymers and as a key intermediate in the production of various organic molecules.[1] Its thermal stability and degradation behavior are critical parameters that influence its polymerization, storage, and application in high-temperature processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its stability and degradation pathways. While specific quantitative data for the monomer is limited in publicly available literature, this guide synthesizes information from related compounds and provides detailed experimental protocols for its characterization.

Introduction to this compound

This compound (C₉H₁₀O) is a substituted styrene monomer characterized by a methoxy group at the para position of the phenyl ring.[2] This electron-donating group influences the reactivity of the vinyl group and the properties of the resulting polymers, often imparting enhanced thermal stability compared to standard polystyrene.[1] The monomer is a colorless to light yellow liquid with a boiling point of approximately 205°C and a flash point of 76°C.[3][4] Understanding its behavior at elevated temperatures is crucial for preventing premature polymerization and controlling degradation during synthesis and processing.

Thermal Stability of this compound

In general, the degradation of styrenic monomers can be initiated by heat, which can lead to polymerization or decomposition. The presence of stabilizers, such as 4-tert-butylcatechol (TBC), is common to prevent premature polymerization during storage.[3]

Table 1: Thermal Properties of this compound and Related Compounds

| Compound | Onset of Decomposition (TGA) | Peak Decomposition Temperature (TGA) | Notes |

| This compound (Monomer) | Data not available in cited literature | Data not available in cited literature | Expected to be less stable than its polymer. |

| Poly(this compound) | > 300°C (estimated) | ~400°C (estimated) | Data inferred from studies on substituted polystyrenes.[5] |

| Polystyrene | ~300°C | ~400°C | Serves as a benchmark for comparison.[5] |

Thermal Degradation Pathways of this compound

Upon heating, this compound is expected to undergo complex degradation reactions. The primary pathways likely involve cleavage of the vinyl group, the methoxy group, and fragmentation of the aromatic ring. In the absence of specific studies on the monomer's pyrolysis, the degradation products of related compounds, such as lignin (of which this compound can be a pyrolysis product), and substituted polystyrenes offer clues to the potential fragments.[6][7]

Hazardous decomposition products listed in safety data sheets include carbon monoxide (CO) and carbon dioxide (CO₂), which are common products of organic compound combustion.[6]

Table 2: Potential Thermal Degradation Products of this compound

| Product Name | Chemical Formula | Potential Origin |

| 4-Vinylphenol | C₈H₈O | Demethylation of the methoxy group. |

| Anisole | C₇H₈O | Cleavage of the vinyl group. |

| Styrene | C₈H₈ | Demethoxylation. |

| Phenol | C₆H₆O | Cleavage of both methoxy and vinyl groups. |

| Methane | CH₄ | Fragmentation of the methoxy group. |

| Carbon Monoxide | CO | Incomplete combustion/fragmentation. |

| Carbon Dioxide | CO₂ | Complete combustion/fragmentation. |

The following diagram illustrates a potential, simplified thermal degradation pathway for this compound.

Experimental Protocols

To accurately determine the thermal stability and degradation products of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of liquid this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or air at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature is determined from the initial point of significant mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow associated with thermal transitions, such as boiling and decomposition.

Methodology:

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Inert nitrogen atmosphere.

-

Temperature Program: Heat the sample from ambient temperature to a temperature below its expected decomposition (as determined by TGA) at a heating rate of 10°C/min.

-

-

Data Analysis: The resulting thermogram will show endothermic and exothermic peaks corresponding to thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal degradation.

Methodology:

-

Sample Introduction: A small, precise amount of this compound is introduced into a pyrolysis unit connected to a GC-MS system.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 400°C, 600°C, 800°C) in an inert atmosphere.

-

GC Separation: The degradation products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Identification: The separated components are introduced into the mass spectrometer, which provides mass spectra for identification by comparison with spectral libraries.

The following diagram illustrates a typical experimental workflow for analyzing the thermal stability and degradation of this compound.

Conclusion

The thermal stability and degradation of this compound are critical for its effective use in research and industry. While direct quantitative data on the monomer's thermal decomposition is sparse, analysis of its polymer and related styrenic compounds suggests that degradation is likely to occur at elevated temperatures, leading to a variety of smaller molecules. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the specific thermal properties of this compound, ensuring its safe and optimal application. Further research is warranted to fully elucidate the thermal degradation kinetics and product distribution of this important monomer.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 4-甲氧基苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound|High-Purity Research Chemical [benchchem.com]

- 4. 4-Vinylanisole - Wikipedia [en.wikipedia.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. nstda-openarchive.cms.opendata.go.th [nstda-openarchive.cms.opendata.go.th]

- 7. pubs.acs.org [pubs.acs.org]

Solubility of 4-Methoxystyrene in common organic solvents

An In-depth Technical Guide to the Solubility of 4-Methoxystyrene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-vinylanisole, is a significant organic compound utilized as a monomer in polymerization reactions and as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] Understanding its solubility in common organic solvents is paramount for its application in reaction chemistry, purification processes, and formulation development. The choice of solvent can profoundly impact reaction kinetics, yield, and the physical properties of the resulting products.

This technical guide provides a comprehensive overview of the known solubility of this compound and, more critically, offers detailed experimental protocols for its determination, addressing the current scarcity of quantitative data in publicly available literature. Additionally, it explores predictive methods, such as Hansen Solubility Parameters, to aid in the rational selection of solvents.

Current State of Knowledge: Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented. The available information is largely qualitative. The polymer derived from this monomer, poly(this compound), is known to be soluble in methyl ethyl ketone (MEK), tetrahydrofuran (THF), and toluene, and it precipitates from methanol, ethanol, water, and hexanes.[2][3] This suggests that the monomer likely shares similar solubility characteristics.

| Solvent | Formula | Type | Reported Solubility of this compound |